![molecular formula C15H11N4O2+ B13778661 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tide Quencher 1, commonly referred to as TQ1, is a thiophene and quinoxaline-based low band-gap semiconducting polymer. It is primarily used in organic photovoltaics and other electronic applications. TQ1 is known for its superior quenching efficiency and versatile reactive forms, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TQ1 is synthesized through a series of polymerization reactions involving thiophene and quinoxaline derivatives. The polymerization process typically involves the use of catalysts and specific reaction conditions to achieve the desired molecular weight and properties. The synthetic route includes the following steps:
Monomer Preparation: Thiophene and quinoxaline derivatives are synthesized separately.
Polymerization: The monomers are polymerized using catalysts such as palladium or nickel complexes under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, TQ1 is produced using large-scale polymerization reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and yield. The polymer is then processed into various forms, such as powders or films, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
TQ1 undergoes several types of chemical reactions, including:
Oxidation: TQ1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of TQ1.
Substitution: Substitution reactions involve replacing specific functional groups on the TQ1 polymer chain with other groups to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of TQ1, as well as substituted polymers with modified electronic and optical properties .
Scientific Research Applications
TQ1 has a wide range of scientific research applications, including:
Organic Photovoltaics: TQ1 is used as a donor material in bulk heterojunction solar cells, where it facilitates efficient conversion of sunlight into electricity.
Organic Photodetectors: TQ1 is used in photodetectors for sensing light across a broad spectrum, making it suitable for various sensing applications.
Light-Emitting Devices: TQ1’s optoelectronic properties make it suitable for exploration in light-emitting applications.
Labeling Peptides: TQ1 is used for labeling peptides due to its strong absorption and high quenching efficiency.
Mechanism of Action
TQ1 exerts its effects through its semiconducting properties. It forms donor-acceptor structures that facilitate charge transfer and separation in photovoltaic applications. The molecular targets include the active layers of organic solar cells, where TQ1 blends with acceptor materials to form a bulk heterojunction. The pathways involved include the absorption of light, generation of excitons, and separation of charge carriers .
Comparison with Similar Compounds
Similar Compounds
Tide Quencher 2: Another thiophene and quinoxaline-based polymer with similar applications in photovoltaics.
Tide Quencher 3: A polymer with slightly different electronic properties, used in similar applications.
Tide Quencher 4: Known for its higher quenching efficiency and broader absorption spectrum
Uniqueness of TQ1
TQ1 is unique due to its specific molecular structure, which provides a balance between absorption, charge carrier mobility, and thermal stability. This makes it particularly effective in organic photovoltaic applications, where these properties are crucial for high efficiency and long-term stability .
Properties
Molecular Formula |
C15H11N4O2+ |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one |
InChI |
InChI=1S/C15H10N4O2/c20-8-10-7-14-17-18-15(21)19(14)13-6-9(3-4-11(10)13)12-2-1-5-16-12/h1-7,20H,8H2/p+1 |
InChI Key |
XDKKMYPHFSXIHI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CNC(=C1)C2=CC3=C(C=C2)C(=CC4=[N+]3C(=O)N=N4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


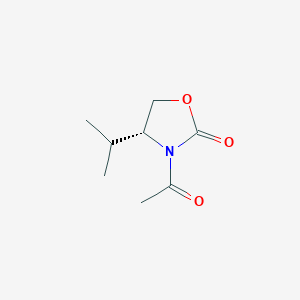
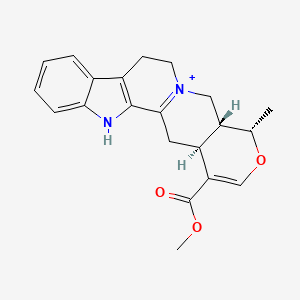
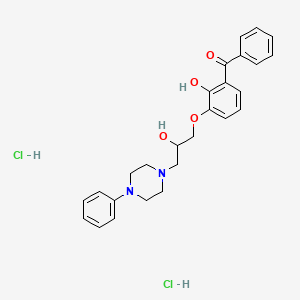
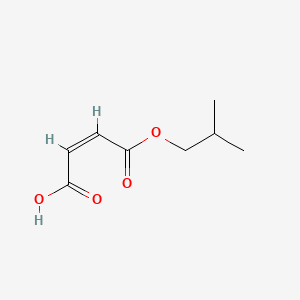
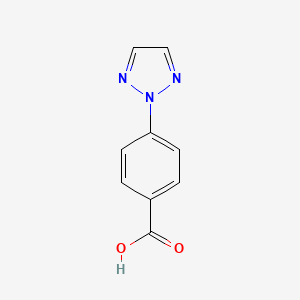
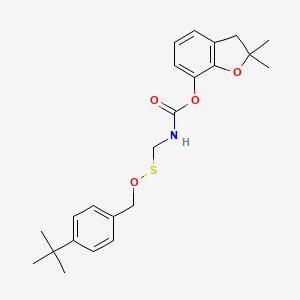

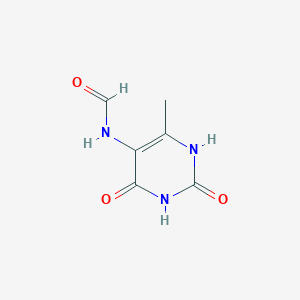
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
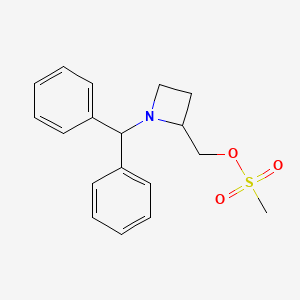
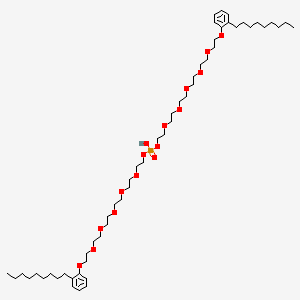

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
